3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H13ClN4O5S2 and its molecular weight is 488.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study explored the synthesis of fluoro-substituted sulphonamide benzothiazole compounds, which share structural similarities with 3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. These compounds were screened for antimicrobial activity, indicating the potential of such structures in developing new antimicrobial agents (Jagtap et al., 2010).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound , have been synthesized and demonstrated cardiac electrophysiological activity. These compounds, including variants like N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, show potential as selective class III antiarrhythmic agents (Morgan et al., 1990).
Synthesis of Thiadiazoloquinazolinone Derivatives
Research on cyclocondensation of 1,3,4-thiadiazol-2-amines with halobenzoyl chlorides led to the synthesis of nitro and sulfonamide derivatives of thiadiazoloquinazolinones. This work highlights the chemical versatility and potential applications of sulfonamide structures in synthesizing novel organic compounds with possible pharmacological properties (Shlenev et al., 2017).
Antimalarial and Antiviral Properties
A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant in vitro antimalarial activity. These findings suggest the potential of sulfonamide-based compounds in treating diseases like malaria and even COVID-19, through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Future Directions
The future directions for “3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their potential anti-inflammatory properties . Additionally, molecular docking studies could be performed to understand the interaction of these compounds with their protein receptors .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVBYKGFWWGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.